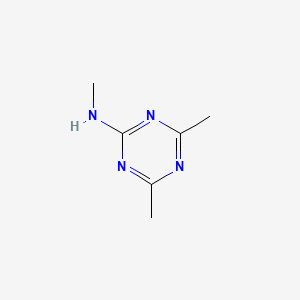
N,4,6-Trimethyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,6-Trimethyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of nitrogen-containing heterocycles. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of three nitrogen atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4,6-Trimethyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by methyl groups from methylamine .
Another method involves the cyclization of appropriate nitriles, such as cyanogen chloride or cyanamide, under specific conditions to form the triazine ring . The reaction conditions, including temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,4,6-Trimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups .
Scientific Research Applications
N,4,6-Trimethyl-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,4,6-Trimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
N,4,6-Trimethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N,4,6-trimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-4-8-5(2)10-6(7-3)9-4/h1-3H3,(H,7,8,9,10) |
InChI Key |
KLYWBZSVXSWURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13298909.png)

![(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13298922.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B13298929.png)
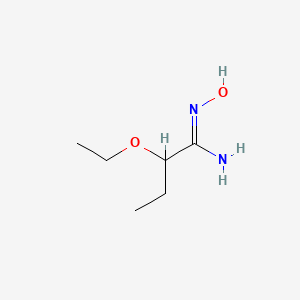

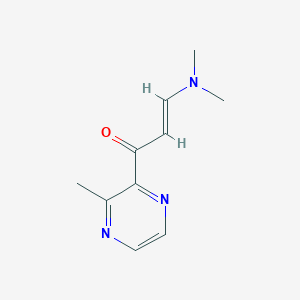
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13298950.png)

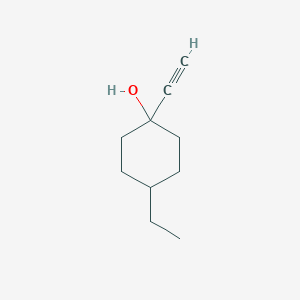
![2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid](/img/structure/B13298975.png)

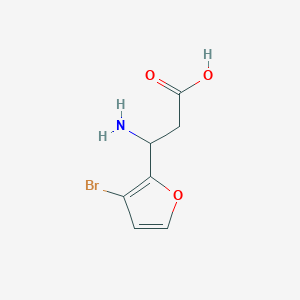
![2,5-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13298981.png)
